(R)-1-benzyloxy-3-trityloxypropan-2-ol
Description
Properties
Molecular Formula |
C29H28O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2R)-1-phenylmethoxy-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C29H28O3/c30-28(22-31-21-24-13-5-1-6-14-24)23-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2/t28-/m1/s1 |
InChI Key |
MLQDAFOUXAGGMS-MUUNZHRXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Competing Elimination Pathways
The use of a strong base like sodium benzylate risks elimination reactions, particularly at elevated temperatures. However, polar aprotic solvents like DMF stabilize the transition state, favoring substitution over elimination.
Applications in Pharmaceutical Synthesis
This compound serves as a precursor to antiviral prodrugs such as (S)-HPMP-5-azaC, which exhibits activity against herpesviruses and poxviruses . Its chiral backbone is essential for binding to viral polymerases, underscoring the importance of stereochemical fidelity in its preparation.
Q & A
Q. What protocols ensure reproducible synthesis of this compound on a milligram-to-gram scale?
- Answer :
- Stepwise Protection : Benzyl protection first (BnCl, K₂CO₃), followed by tritylation (TrCl, DMAP) .
- Purification : Flash chromatography (hexane:EtOAc gradient) or recrystallization from EtOH .
- Yield Optimization : Kinetic studies to identify rate-limiting steps (e.g., trityl group introduction) .
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